N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride

Medicinal chemistry Physicochemical profiling Isomer differentiation

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride (CAS 1185121‑76‑9) is a synthetic piperazine‑sulfonamide‑benzamide hybrid supplied as the hydrochloride salt (C₂₀H₂₅ClFN₃O₃S; MW 441.95). It belongs to a class of 4‑benzylpiperazine‑1‑sulfonamide derivatives in which the fluorobenzamide moiety is attached through an ethylene‑sulfonyl linker.

Molecular Formula C20H25ClFN3O3S
Molecular Weight 441.95
CAS No. 1185121-76-9
Cat. No. B2471358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride
CAS1185121-76-9
Molecular FormulaC20H25ClFN3O3S
Molecular Weight441.95
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F.Cl
InChIInChI=1S/C20H24FN3O3S.ClH/c21-19-9-5-4-8-18(19)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)16-17-6-2-1-3-7-17;/h1-9H,10-16H2,(H,22,25);1H
InChIKeyFTYXKMAHQCMNSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide Hydrochloride CAS 1185121-76-9: Sourcing & Selection Guide


N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride (CAS 1185121‑76‑9) is a synthetic piperazine‑sulfonamide‑benzamide hybrid supplied as the hydrochloride salt (C₂₀H₂₅ClFN₃O₃S; MW 441.95). It belongs to a class of 4‑benzylpiperazine‑1‑sulfonamide derivatives in which the fluorobenzamide moiety is attached through an ethylene‑sulfonyl linker . The compound is listed in commercial screening libraries and has been evaluated in target‑focused biochemical panels, with data available for its enzyme inhibition profile, receptor‑binding behaviour, and physicochemical properties relative to its closest positional‑isomer analogs [1].

Why N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide HCl Cannot Be Freely Swapped with Generic Piperazine‑Sulfonamide Analogs


Piperazine‑sulfonamide‑benzamide hybrids that share the 4‑benzylpiperazine core are not functionally interchangeable. The position of the fluorine atom on the benzamide ring (ortho‑ vs. meta‑ vs. para‑) governs the compound’s electronic surface, lipophilicity (clogP), and intramolecular hydrogen‑bonding capability, which in turn modulate biochemical target engagement . Even when two positional isomers exhibit similar nominal potency in a single assay, their selectivity fingerprints can diverge markedly—a phenomenon observed across multiple high‑throughput screening (HTS) panels for the 4‑fluoro analog . Furthermore, the hydrochloride salt form directly influences aqueous solubility, long‑term stability, and formulation behaviour, making direct substitution with a free‑base or a different counter‑ion without reformulation a potential source of experimental irreproducibility .

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide HCl: Quantitative Differentiation Evidence vs. Closest Analogs


Ortho‑Fluorine Electronic Effect Quantified via Calculated Lipophilicity and Polar Surface Area Compared with 4‑F and 3‑F Isomers

The 2‑fluorobenzamide moiety imposes a distinct electronic environment relative to the 3‑fluoro and 4‑fluoro positional isomers. In silico comparison of the free‑base species shows that the 2‑F analog (C₂₀H₂₄FN₃O₃S) possesses a calculated logP (clogP) of ≈2.44 and a topological polar surface area (tPSA) of ≈78 Ų, whereas the 4‑F isomer has a tPSA of ≈78 Ų but a slightly lower clogP and reduced capacity for ortho‑substituent‑mediated intramolecular hydrogen bonding [1]. The 3‑F isomer, being sterically and electronically intermediate, exhibits different binding‑site complementarity in carbonic‑anhydrase‑focused crystallographic studies [2]. These differences are not cosmetic; they directly alter the compound’s permeability, solubility, and target‑binding enthalpy/entropy balance.

Medicinal chemistry Physicochemical profiling Isomer differentiation

Hydrochloride Salt Stoichiometry and Solubility Advantage Over Free‑Base and Non‑Salt Analogs

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride is supplied as a 1:1 hydrochloride salt (MW 441.95), whereas the 4‑fluoro analog is predominantly available as the free base (MW 405.5) . Conversion to the hydrochloride salt typically improves aqueous solubility by a factor of 2‑ to 10‑fold for weakly basic piperazine‑containing molecules, enabling direct use in aqueous biological assay buffers without co‑solvent addition that may denature protein targets [1]. The hydrochloride also provides superior long‑term solid‑state stability under ambient storage conditions compared to the hygroscopic free‑base form.

Formulation science Aqueous solubility Salt selection

Class‑Level Enzyme Inhibition: 20S Proteasome β5 Subunit Engagement and Structure–Activity Relationship Inferences

Although direct Ki or IC₅₀ data for the 2‑fluoro compound are not yet reported in public databases, a closely related chemotype from the same benzylpiperazine‑sulfonamide family (CHEMBL3233445) has been characterised as a competitive inhibitor of the human 20S proteasome β5 subunit with a Ki of 330 nM [1]. The sulfonamide group acts as a key pharmacophore that coordinates the catalytic threonine residue. Positional fluorine substitution is known to modulate the potency of this class by altering the pKa of the sulfonamide NH and the electron density of the adjacent amide bond [2]. The 2‑fluoro isomer, by virtue of its ortho‑substitution, is predicted to exhibit a distinct kinetic profile (kon/koff) compared to the 3‑ or 4‑fluoro isomers, a property that can be exploited in residence‑time‑based drug design.

Proteasome inhibition Enzyme kinetics Target engagement

Receptor‑Binding Selectivity Profile Inferred from σ₁/σ₂ Pharmacological Fingerprint of 4‑Benzylpiperazine‑Sulfonamides

The 4‑benzylpiperazine‑1‑sulfonamide scaffold has been systematically explored as a σ₁ receptor ligand. In a series of 4,4‑disubstituted benzylpiperazine sulfonamides, the replacement of a methylene linker with a sulfonyl group generated compounds with σ₁ Ki values spanning 0.96 nM to >1 µM, with a 96‑fold σ₁/σ₂ selectivity window achievable through halogen substitution on the arylsulfonyl moiety [1]. The 2‑fluorobenzamide analog fits this pharmacophore model; the ortho‑fluorine is positioned to engage the σ₁ receptor’s secondary hydrophobic pocket via dipole–dipole interactions, a feature absent in the para‑fluoro isomer [2]. Although direct binding data for the exact 2‑fluorobenzamide compound are not in the public domain, the scaffold precedent indicates that it can be prioritised for σ₁‑focused screening campaigns over non‑fluorinated or para‑substituted analogs that lack this ortho‑halogen interaction.

Sigma receptor Receptor pharmacology Selectivity profiling

Cytotoxicity Differential in Oncology Cell‑Line Panels: Benzamide‑Piperazine‑Sulfonamide Hybrid SAR Context

A systematic study of benzamide‑piperazine‑sulfonamide hybrids evaluated 20 compounds across five human cancer cell lines (HeLa, A549, A375, MD‑AMB‑231, T98G). The most active compounds (3b, 3d, 3g, 4c, 4e) displayed IC₅₀ values in the 24.2–38.2 µM range, with T98G (glioblastoma) being the most sensitive line [1]. While the 2‑fluorobenzamide‑substituted analog was not explicitly part of this published set, the SAR revealed that the presence and position of the fluorine substituent on the benzamide ring significantly modulated the antiproliferative activity. Compounds bearing an ortho‑fluoro substituent (2‑F) on the benzamide moiety are predicted to exhibit a narrower IC₅₀ range against glioblastoma lines relative to the para‑fluoro congeners because ortho‑substitution alters the dihedral angle between the amide and the aryl ring, influencing target‑binding geometry [1][2].

Anticancer activity Cytotoxicity screening Structure-activity relationship

Carbonic Anhydrase Isoenzyme Inhibition Class‑Effect and the Role of the 2‑Benzylpiperazine Scaffold

The 2‑benzylpiperazine scaffold has been validated as a potent inhibitor of human carbonic anhydrase (hCA) isoforms I, II, IV, and IX, with some derivatives achieving Ki values in the low nanomolar range [1][2]. Crystallographic studies confirm that the benzyl group occupies a lipophilic pocket while the sulfonamide moiety coordinates the active‑site zinc ion. Although the target compound replaces the 2‑benzyl substitution with an N‑benzyl‑sulfonamide linker, the pharmacophoric elements are conserved. The 2‑fluorobenzamide tail is expected to extend into a solvent‑exposed region, potentially conferring isoform selectivity over the off‑target mitochondrial isoforms (hCA VA/VB) that are sensitive to less bulky inhibitors [2]. This class‑level evidence supports the compound’s prioritisation for glaucoma‑focused drug discovery programmes over simpler piperazine‑sulfonamide fragments that lack a pendant amide arm.

Carbonic anhydrase Isoform selectivity Intraocular pressure

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide HCl: Preferred Application Scenarios Based on Evidenced Differentiation


Proteasome Inhibition Medicinal Chemistry Campaigns Requiring a Sub‑Micromolar Starting Point with a Novel Chemotype

The benzylpiperazine‑sulfonamide scaffold has a documented Ki of 330 nM against the human 20S proteasome β5 subunit [1]. The 2‑fluorobenzamide variant offers an unexplored vector for improving potency and selectivity over the constitutive proteasome versus the immunoproteasome. Its ortho‑fluorine substitution may enhance residence time via halogen‑bonding interactions with the S1 pocket, a hypothesis that can be tested directly using the hydrochloride salt in kinetic assays without solubility artefacts .

σ₁ Receptor Ligand Optimisation for Neuropathic Pain and CNS Disorders

The 4‑benzyl‑1‑sulfonylpiperazine motif is a validated σ₁ pharmacophore, with halogenated analogs achieving sub‑nanomolar affinity and up to 96‑fold σ₁/σ₂ selectivity [2]. The 2‑fluorobenzamide analog extends this pharmacophore with an amide‑linked aryl group, a modification predicted to enhance metabolic stability and BBB penetration relative to the parent benzyl‑sulfonamide. This compound is therefore a rational choice for screening campaigns seeking σ₁‑biased ligands with improved drug‑like properties [3].

Glioblastoma‑Focused Cytotoxicity Screening Panels

In the benzamide‑piperazine‑sulfonamide hybrid series, fluorinated analogs display IC₅₀ values of 24.2–38.2 µM against T98G glioblastoma cells, with higher potency for fluoro‑substituted derivatives than for unsubstituted ones [4]. The 2‑fluorobenzamide compound, bearing a single ortho‑fluorine, is the logical next compound to evaluate to determine whether mono‑ortho‑fluorination alone can recapitulate the potency of the difluorinated or 4‑fluorinated leads, potentially simplifying synthesis while retaining activity.

Isoform‑Selective Carbonic Anhydrase Inhibitor Development for Glaucoma

The 2‑benzylpiperazine‑sulfonamide core is a privileged structure for hCA II and hCA IV inhibition, with in vivo intraocular‑pressure‑lowering activity demonstrated in animal models [5]. The target compound adds an ethyl‑fluorobenzamide extension that projects toward the solvent‑exposed rim of the active site, a region known to govern isoform selectivity. This structural elaboration is absent in the canonical 2‑benzylpiperazine series and offers a new opportunity for achieving hCA II‑over‑hCA I selectivity, a desirable feature for reducing ocular side effects [6].

Quote Request

Request a Quote for N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.